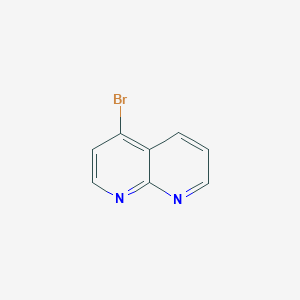

![molecular formula C9H11BrS B1338562 1-溴-4-[(1-甲基乙基)硫代]-苯 CAS No. 70398-89-9](/img/structure/B1338562.png)

1-溴-4-[(1-甲基乙基)硫代]-苯

描述

The compound "Benzene, 1-bromo-4-[(1-methylethyl)thio]-" is a brominated benzene derivative with a thioether substituent. While the provided papers do not directly discuss this specific compound, they offer insights into the synthesis, structure, and properties of related brominated benzene and thiophene derivatives. These studies can provide a foundational understanding of the chemical behavior and potential applications of similar compounds.

Synthesis Analysis

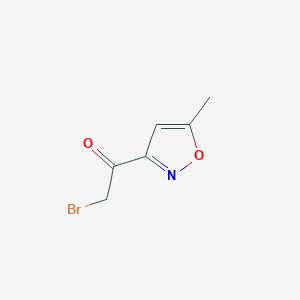

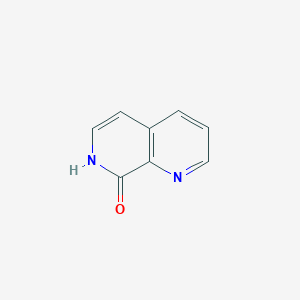

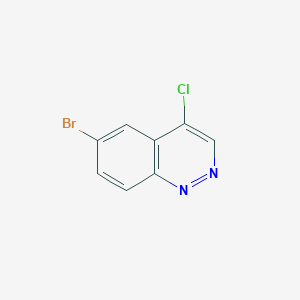

The synthesis of thiophene and benzo[b]thiophene derivatives is a topic of interest in several papers. A practical one-pot synthesis method for highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes is described, involving Pd-catalyzed C-S bond formation and heterocyclization reactions . Another paper reports a one-pot synthesis of functionalized benzo[b]thiophenes and their hetero-fused analogues via intramolecular copper-catalyzed S-arylation . Additionally, a library of 3-(α-styryl)benzo[b]-thiophenes was synthesized using a bromocyclization step of methylthio-containing alkynes . These methods highlight the versatility of brominated intermediates in constructing complex thiophene-based structures.

Molecular Structure Analysis

The molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues, have been characterized by single-crystal X-ray analysis, revealing planar structures packed in a herringbone arrangement . This suggests that similar brominated benzene derivatives may also exhibit planar geometries conducive to stacking, which is important for materials applications.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated benzene and thiophene derivatives. For instance, the [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes leads to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines . The bromocyclization of alkynes and palladium-catalyzed cross-couplings are also mentioned as key steps in synthesizing a library of antitubulin agents . These reactions demonstrate the reactivity of brominated intermediates in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were studied using cyclic voltammetry (CV) and UV-vis spectra, which could be indicative of the electrochemical and optical properties of related brominated benzene derivatives . The steric hindrance in highly substituted aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, affects their NMR spectra and reactivity towards lithiation . These insights into the physical and chemical properties are essential for understanding the behavior of "Benzene, 1-bromo-4-[(1-methylethyl)thio]-" and its potential applications in material science or organic synthesis.

科学研究应用

合成和荧光性质

1-溴-4-[(1-甲基乙基)硫代]-苯的衍生物的研究,如1-溴-4-(2,2-二苯乙烯基)苯,已显示出它们在荧光应用中的潜力。该化合物表现出聚集诱导发射 (AIE) 特性,与溶液状态相比,在固态中具有明显更高的荧光强度 (梁卓琦,2015)。

异吲哚的合成

在另一项研究中,1-溴-4-[(1-甲基乙基)硫代]-苯衍生物被用于异吲哚的简便合成。该合成涉及苯基锂化合物与腈的反应,然后进行酸催化的环化,表明该化合物在有机合成中的用途 (南美黑田和小林义,2015)。

石墨烯纳米带的前驱体

1-溴-4-[(1-甲基乙基)硫代]-苯已被确定为一维石墨烯纳米带自下而上合成的前驱体。此应用对于推进材料科学具有重要意义,尤其是在纳米技术领域 (帕蒂尔等人,2012)。

分子电子学

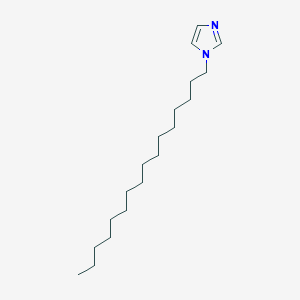

一项关于分子电子学合成协议的研究重点介绍了芳基溴化物(包括1-溴-4-[(1-甲基乙基)硫代]-苯)在电子应用中作为分子线的前驱体的用途。这强调了它在开发先进电子材料中的作用 (N. 斯图尔-汉森等人,2005)。

构象研究

拥挤苯衍生物的构象研究,包括1-溴-2,4,6-三[双(三甲基甲硅烷基)甲基]苯,提供了取代基对苯环的空间效应的见解。这项研究对于理解分子结构及其在化学反应中的意义至关重要 (冈崎等人,1989)。

属性

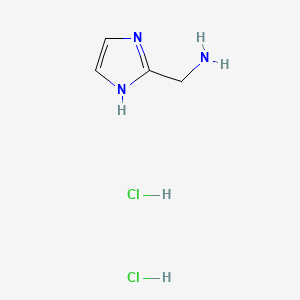

IUPAC Name |

1-bromo-4-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZTSMJUOOUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501201 | |

| Record name | 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(propan-2-ylsulfanyl)benzene | |

CAS RN |

70398-89-9 | |

| Record name | 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

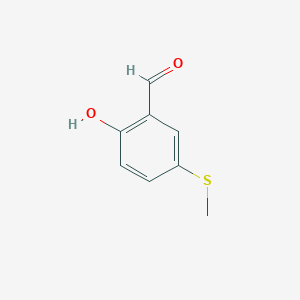

![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)